Desthiobiotin N-hydroxysuccinimidyl ester

Overview

Description

Desthiobiotin N-hydroxysuccinimidyl ester is a chemical compound widely used in biochemical and molecular biology research. It is a derivative of desthiobiotin, a biotin analog, and is often employed for labeling and capturing biomolecules through the biotin-streptavidin interaction . This compound is particularly valued for its ability to bind to primary amine groups in proteins and nucleic acids, facilitating various detection and purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desthiobiotin N-hydroxysuccinimidyl ester typically involves the reaction of desthiobiotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions . The resulting product is purified through standard chromatographic techniques to obtain a high-purity ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale production may also incorporate automated systems for synthesis, purification, and quality control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.

Common Reagents and Conditions

The most common reagents used with this compound are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. Desthiobiotin NHS ester is particularly valuable in this context due to its ability to form stable conjugates.

- Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, facilitating the attachment of biomolecules to various surfaces or other molecules.

- Applications : This technique enhances the development of targeted therapies and diagnostics by allowing for the specific delivery of therapeutic agents to desired sites.

Labeling and Detection

Desthiobiotin NHS ester serves as a labeling agent in various assays, enabling researchers to track and visualize biomolecules in complex biological systems.

- Fluorescence Microscopy : It can be used to label proteins for visualization under fluorescence microscopy, aiding in the study of cellular functions and interactions.

- Flow Cytometry : The compound is also applicable in flow cytometry for detecting specific proteins on cell surfaces.

Drug Development

In pharmaceutical research, Desthiobiotin NHS ester plays a critical role in designing drug delivery systems.

- Conjugation with Therapeutics : It facilitates the conjugation of therapeutic agents with targeting moieties, improving drug efficacy while minimizing side effects.

- Case Study : Research has demonstrated that conjugating chemotherapeutic agents with desthiobiotin can enhance targeting accuracy in cancer therapy, leading to reduced systemic toxicity.

Protein Purification

The compound is extensively used in affinity chromatography for the selective purification of proteins.

- Soft Release Characteristics : Unlike traditional biotin-streptavidin interactions, desthiobiotin allows for mild elution conditions, minimizing damage to target proteins or complexes.

- Case Study : In studies involving recombinant proteins, desthiobiotinylated targets were successfully purified without the co-purification of endogenous biotinylated molecules, demonstrating its effectiveness in maintaining sample integrity.

Diagnostics

Desthiobiotin NHS ester is employed in developing diagnostic kits, particularly in immunoassays.

- Enhanced Sensitivity : Its ability to form stable conjugates significantly improves the sensitivity and specificity of disease detection methods.

- Applications in ELISA : The compound is frequently used in enzyme-linked immunosorbent assays (ELISAs) for quantifying specific proteins related to various diseases.

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biomolecules to surfaces or other molecules | Enhances targeted therapies and diagnostics |

| Labeling and Detection | Tracking biomolecules using fluorescence microscopy or flow cytometry | Enables visualization and quantification of cellular functions |

| Drug Development | Conjugating therapeutic agents with targeting moieties | Improves efficacy and reduces side effects |

| Protein Purification | Selective purification using affinity chromatography | Maintains integrity of target proteins during purification |

| Diagnostics | Developing immunoassays for disease detection | Increases sensitivity and specificity in diagnostic tests |

Mechanism of Action

The mechanism of action of desthiobiotin N-hydroxysuccinimidyl ester involves the formation of a stable amide bond between the ester and a primary amine group on the target biomolecule. This reaction is facilitated by the presence of the NHS group, which acts as a leaving group, making the ester highly reactive towards nucleophiles . The resulting biotinylated biomolecule can then interact with streptavidin or avidin, allowing for its capture, detection, or purification .

Comparison with Similar Compounds

Similar Compounds

Biotin N-hydroxysuccinimidyl ester: Similar to desthiobiotin N-hydroxysuccinimidyl ester but contains a biotin moiety instead of desthiobiotin.

N-hydroxysulfosuccinimidyl ester: A water-soluble analog of NHS esters, often used for bioconjugation in aqueous environments.

Uniqueness

This compound is unique in its ability to bind to streptavidin with a lower affinity compared to biotin, allowing for reversible capture and release of biotinylated molecules . This property makes it particularly useful in applications where gentle elution conditions are required .

Biological Activity

Desthiobiotin N-hydroxysuccinimidyl ester (DBNHS) is a bioconjugation reagent that plays a significant role in various biological applications due to its unique chemical properties. This compound is derived from desthiobiotin, a sulfur-free analog of biotin, and features an N-hydroxysuccinimide (NHS) ester group that facilitates the formation of stable amide bonds with primary amines on proteins and other biomolecules. This article explores the biological activity of DBNHS, its applications, and relevant research findings.

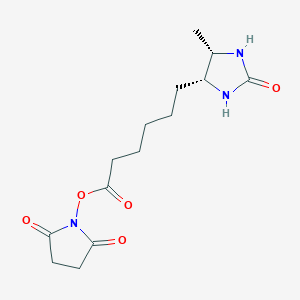

- Chemical Formula : C₁₄H₂₁N₃O₅

- CAS Number : 80750-24-9

- Molecular Weight : 307.34 g/mol

- Structure : The structure includes a desthiobiotin moiety linked to an NHS ester, enhancing its reactivity towards amines.

DBNHS exhibits biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The NHS ester group reacts efficiently with primary amines under physiological conditions (pH 7.2 to 8.5), allowing for the formation of amide bonds. This reaction can be summarized as follows:

Where R-NH₂ represents a primary amine on a target biomolecule.

Applications in Biological Research

DBNHS is widely utilized in various research fields, including:

- Bioconjugation : Attaching biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing targeted therapies and diagnostics .

- Labeling and Detection : Serving as a labeling agent in assays to track and visualize biomolecules, crucial for understanding cellular functions .

- Drug Development : Facilitating the conjugation of therapeutic agents to targeting moieties, improving drug efficacy and reducing side effects .

- Protein Purification : Used in affinity chromatography for the selective purification of proteins .

Stability and Reaction Kinetics

The stability of DBNHS in aqueous solutions is influenced by pH levels. Studies indicate that hydrolysis rates are significantly affected by pH; at neutral pH (around 7.2), the compound remains stable enough for effective bioconjugation, while higher pH levels lead to faster hydrolysis rates . The optimal conditions for biotinylation with DBNHS involve maintaining a slightly acidic to neutral pH to minimize hydrolysis while maximizing reaction velocity with primary amino groups.

Case Studies and Research Findings

- Protein Labeling : In a study focusing on the biotinylation of bovine serum albumin using sulpho-NHS-LC-biotin, researchers demonstrated that DBNHS facilitated effective labeling without compromising protein integrity. The assay revealed rapid binding kinetics at optimal pH levels, confirming the utility of DBNHS in protein studies .

- Therapeutic Applications : DBNHS has been explored for its potential in drug delivery systems. By conjugating therapeutic agents to targeting moieties via DBNHS, researchers found enhanced specificity and reduced systemic toxicity in experimental models .

- Bioconjugate Chemistry : A recent publication highlighted the application of NHS esters, including DBNHS, in developing site-specific biotin conjugates for clinical assays. The study emphasized the importance of optimizing reaction conditions to achieve high labeling efficiency while minimizing side reactions .

Summary Table of Biological Activities

| Application | Description |

|---|---|

| Bioconjugation | Attaches biomolecules for targeted therapies |

| Labeling and Detection | Labels proteins for visualization in assays |

| Drug Development | Conjugates drugs to targeting moieties for enhanced efficacy |

| Protein Purification | Facilitates selective purification of proteins via affinity chromatography |

Q & A

Q. Basic: What is the mechanism of conjugation for Desthiobiotin N-hydroxysuccinimidyl (NHS) ester in protein labeling?

Desthiobiotin NHS ester reacts with primary amine groups (e.g., lysine residues or N-termini) in proteins under mild alkaline conditions (pH 7.5–9.0) to form stable amide bonds . The NHS group facilitates the reaction by acting as a leaving group, enabling efficient biotinylation without carbodiimide activation . This method is widely used for labeling antibodies, enzymes, and other biomolecules for downstream applications like affinity capture or fluorescence detection .

Q. Basic: What are the optimal reaction conditions for conjugating Desthiobiotin NHS ester to proteins?

A standard protocol involves dissolving the protein (e.g., 75 µM BSA) in 75 mM sodium bicarbonate buffer (pH 8.2) and adding the NHS ester (7.5 mM final concentration) in 20% DMSO . The reaction proceeds for 1 hour at room temperature, followed by dialysis or size-exclusion chromatography to remove unreacted esters . Adjusting pH to 8.7 can enhance reaction efficiency, as higher alkalinity accelerates amine reactivity .

Q. Basic: How should Desthiobiotin NHS ester be stored to ensure stability?

The compound is moisture-sensitive and should be stored at -20°C in a desiccated, light-protected environment . Solutions should be prepared fresh to avoid hydrolysis, which deactivates the NHS ester group. For long-term storage, lyophilized powder is preferred .

Q. Advanced: How can researchers optimize conjugation efficiency when working with low-abundance proteins?

Key parameters include:

- Molar ratio : A 10:1 molar excess of NHS ester to protein ensures sufficient labeling without aggregation .

- Reaction time : Extend incubation to 2–4 hours for low-concentration proteins .

- Buffer additives : Avoid amine-containing buffers (e.g., Tris) to prevent competition. Use HEPES or sodium bicarbonate .

Post-reaction, validate labeling efficiency using HABA (4’-hydroxyazobenzene-2-carboxylic acid) assays or mass spectrometry .

Q. Advanced: How does Desthiobiotin differ from Biotin in streptavidin binding, and how can this affect experimental outcomes?

Desthiobiotin lacks the sulfur atom in the thiophane ring, reducing its binding affinity to streptavidin (Kd ~10⁻⁷ M vs. Biotin’s Kd ~10⁻¹⁵ M) . This weaker interaction allows reversible binding, enabling competitive elution with free biotin in affinity purification workflows . However, it may lead to false negatives in assays requiring high-affinity capture, necessitating validation via Western blot or ELISA .

Q. Advanced: What are common pitfalls in NHS ester-based labeling, and how can they be addressed?

- Low labeling efficiency : Caused by hydrolysis of NHS ester. Use fresh reagents and minimize exposure to moisture .

- Non-specific binding : Introduce blocking agents (e.g., ethanolamine) to quench unreacted esters .

- Protein denaturation : High DMSO concentrations (>20%) can destabilize proteins. Titrate solvent gradually .

Q. Advanced: How can site-specific labeling be achieved using Desthiobiotin NHS ester?

To target specific lysine residues, employ pH-controlled labeling :

Adjust reaction pH to 6.0–7.0 to favor N-terminal over lysine reactivity .

Use engineered proteins with solvent-accessible lysine mutations .

Combine with magnetic nanoparticle conjugates for selective isolation and LC-MS/MS validation of labeling sites .

Q. Advanced: How do PEG spacers (e.g., PEG12) in Desthiobiotin-PEG12-NHS ester improve experimental outcomes?

PEG spacers:

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSINCVWMDUPSG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.